molecular formula C18H22FN5O2 B12240635 2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine

2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine

Cat. No.: B12240635
M. Wt: 359.4 g/mol
InChI Key: OMTKSMHGLOGGOJ-UHFFFAOYSA-N
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Description

2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .

Mechanism of Action

The mechanism of action of 2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use . The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is unique due to its combination of three distinct moieties: the pyrazole ring, the pyrrolidine ring, and the fluoropyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C18H22FN5O2

Molecular Weight

359.4 g/mol

IUPAC Name

[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(1,5-dimethylpyrazol-3-yl)methanone

InChI

InChI=1S/C18H22FN5O2/c1-12-6-15(22-23(12)2)16(25)24-9-13-4-3-5-18(13,10-24)11-26-17-20-7-14(19)8-21-17/h6-8,13H,3-5,9-11H2,1-2H3

InChI Key

OMTKSMHGLOGGOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F

Origin of Product

United States

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